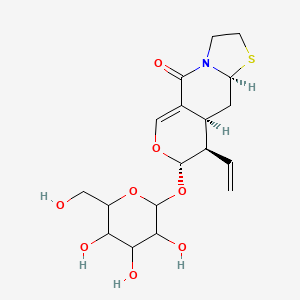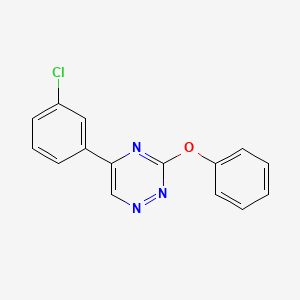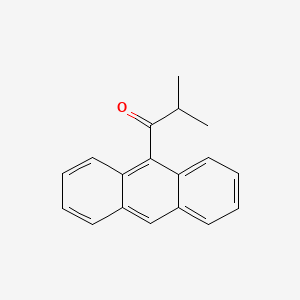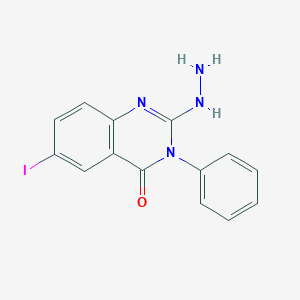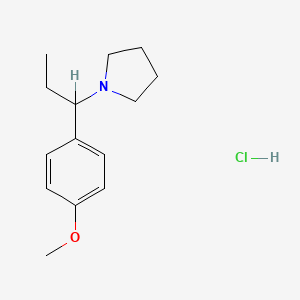
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a suitable precursor, such as 1-(p-Methoxyphenyl)propan-1-one. The reaction conditions often include the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the ketone group to an alcohol, followed by cyclization to form the pyrrolidine ring. Industrial production methods may involve multi-step synthesis routes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .
Comparison with Similar Compounds
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-(3-Methoxyphenyl)pyrrolidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrrolidine-2-one: A lactam derivative with distinct chemical properties and applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may enhance their reactivity and biological effects
Properties
CAS No. |
74332-78-8 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-14(15-10-4-5-11-15)12-6-8-13(16-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H |
InChI Key |
KLUWQRZHOZROLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



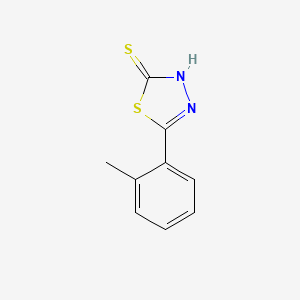
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
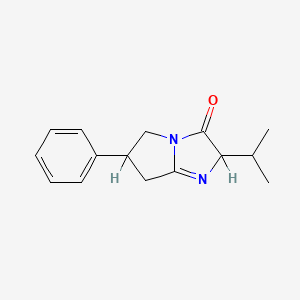

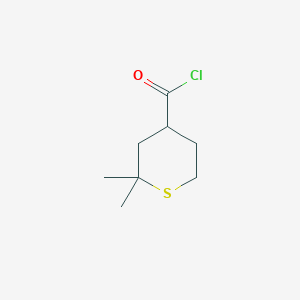
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

